5-(3,5-Dicarboxyphenyl)-3-fluorophenol
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Overview
Description
5-(3,5-Dicarboxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and carboxylic acid groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol typically involves the reaction of 3-fluorophenol with a suitable carboxylating agent under controlled conditions. One common method is the direct carboxylation of 3-fluorophenol using carbon dioxide in the presence of a catalyst. This reaction can be carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to enhance the yield and purity of the compound. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dicarboxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism by which 5-(3,5-Dicarboxyphenyl)-3-fluorophenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom and carboxylic acid groups can affect the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dicarboxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
3,5-Dicarboxyphenylamine: Contains an amine group instead of a fluorine atom.
3,5-Dicarboxyphenylmethanol: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 5-(3,5-Dicarboxyphenyl)-3-fluorophenol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced material properties.
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORRHMRKMGEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684533 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-97-0 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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